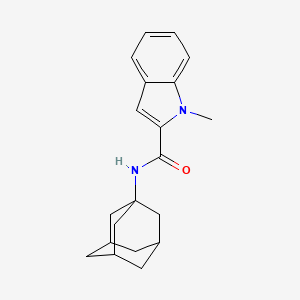
N-(1-adamantyl)-1-methyl-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-1-methyl-indole-2-carboxamide, also known as AICAR, is a synthetic molecule that has been extensively used in scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), which is an enzyme that plays a crucial role in cellular energy homeostasis. AICAR has been found to have several potential applications in various fields of research, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
N-(1-adamantyl)-1-methyl-indole-2-carboxamide activates AMPK by mimicking the effects of AMP. AMPK is a cellular energy sensor that is activated in response to low energy status in the cell. AMPK activation leads to the inhibition of energy-consuming processes and the activation of energy-producing processes. N-(1-adamantyl)-1-methyl-indole-2-carboxamide activates AMPK by increasing the cellular AMP/ATP ratio, which is a signal for energy depletion.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have several biochemical and physiological effects. It has been found to increase fatty acid oxidation and glucose uptake in skeletal muscle. It has also been found to reduce inflammation and oxidative stress in various tissues. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to improve mitochondrial function and biogenesis in skeletal muscle and liver. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to increase the expression of genes involved in energy metabolism and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantyl)-1-methyl-indole-2-carboxamide has several advantages for lab experiments. It is a potent activator of AMPK and has been extensively used in research. N-(1-adamantyl)-1-methyl-indole-2-carboxamide is relatively easy to synthesize and has a long shelf life. However, N-(1-adamantyl)-1-methyl-indole-2-carboxamide has some limitations for lab experiments. It is a synthetic compound and may not accurately mimic the effects of endogenous AMP. N-(1-adamantyl)-1-methyl-indole-2-carboxamide may also have off-target effects that could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(1-adamantyl)-1-methyl-indole-2-carboxamide. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have potential applications in cancer, diabetes, and cardiovascular diseases. Further research is needed to determine the optimal dosage and treatment duration for these applications. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has also been found to have potential applications in neurodegenerative diseases and aging. Further research is needed to determine the mechanisms underlying these effects. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have potential applications in exercise physiology and performance enhancement. Further research is needed to determine the safety and efficacy of N-(1-adamantyl)-1-methyl-indole-2-carboxamide for these applications.
Métodos De Síntesis
N-(1-adamantyl)-1-methyl-indole-2-carboxamide can be synthesized using various methods, including the Bucherer-Bergs reaction and the Vilsmeier-Haack reaction. The Bucherer-Bergs reaction involves the reaction of adamantane with methyl anthranilate in the presence of sodium hydroxide, followed by the reaction with phosgene to yield N-(1-adamantyl)-1-methyl-indole-2-carboxamide. The Vilsmeier-Haack reaction involves the reaction of adamantane with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of phosphorus oxychloride, followed by the reaction with methyl anthranilate to yield N-(1-adamantyl)-1-methyl-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been extensively used in scientific research due to its ability to activate AMPK. It has been found to have several potential applications in various fields of research, including cancer, diabetes, and cardiovascular diseases. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to improve insulin sensitivity and glucose uptake in diabetic animals. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.
Propiedades
IUPAC Name |
N-(1-adamantyl)-1-methylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-22-17-5-3-2-4-16(17)9-18(22)19(23)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h2-5,9,13-15H,6-8,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLVGOWOCVCVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
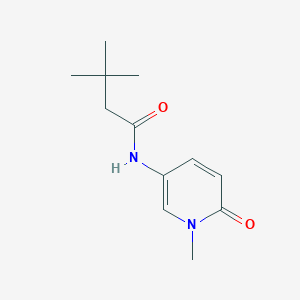
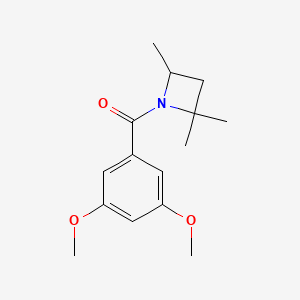
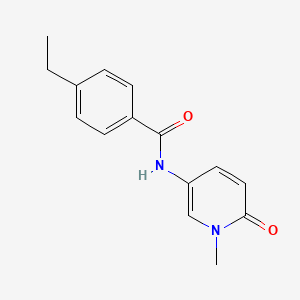
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
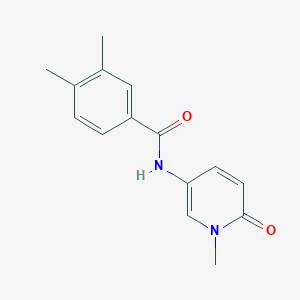
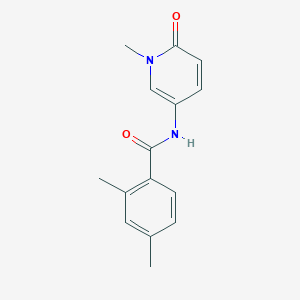
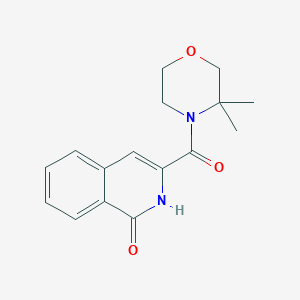
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)